molecular formula C13H19N3O2 B5684467 N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide

N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B5684467
M. Wt: 249.31 g/mol
InChI Key: DINOBHBKGMHQSE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 4-methoxyphenylamine with 4-methylpiperazine in the presence of a carboxylating agent. One common method is the direct condensation of 4-methoxyphenylamine with 4-methylpiperazine-1-carboxylic acid under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-methoxyphenyl-4-methylpiperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to other piperazine derivatives . This action is mediated through its binding to serotonin receptors, leading to increased serotonin levels in the synaptic cleft. Additionally, it may act as a nonselective serotonin receptor agonist, further contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide is unique due to its specific combination of a methoxyphenyl group and a piperazine ring, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-7-9-16(10-8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINOBHBKGMHQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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